tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(aminomethyl)-6-azaspiro[35]nonane-6-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which is then reacted with an aminomethylating agent under controlled conditions . The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the diaza groups.
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound contains an oxa group in the spirocyclic ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific aminomethyl substitution and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C14H26N2O2 |
---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-10,15H2,1-3H3 |
InChI-Schlüssel |
PGLFFISCWKFIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.